molecular formula C11H16N2O B1350964 3-amino-N-butylbenzamide CAS No. 6837-99-6

3-amino-N-butylbenzamide

Cat. No.: B1350964
CAS No.: 6837-99-6
M. Wt: 192.26 g/mol
InChI Key: KHNPBDZUBXOTRQ-UHFFFAOYSA-N
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Description

3-Amino-N-butylbenzamide is an organic compound with the molecular formula C11H16N2O. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an amino group at the third position of the benzene ring and a butyl group attached to the nitrogen atom of the amide group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-butylbenzamide can be achieved through the direct condensation of 3-aminobenzoic acid and butylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, ultrasonic irradiation has been reported to be an effective method for promoting the condensation reaction, providing a green and efficient pathway for the synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-butylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-amino-N-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzamide moiety can interact with hydrophobic pockets, stabilizing the enzyme-substrate complex. This interaction can modulate the activity of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Amino-N-methylbenzamide
  • 3-Amino-N-ethylbenzamide
  • 3-Amino-N-propylbenzamide

Comparison: 3-Amino-N-butylbenzamide is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chain increases the hydrophobicity and may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes .

Properties

IUPAC Name

3-amino-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNPBDZUBXOTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398893
Record name 3-amino-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6837-99-6
Record name 3-amino-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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